N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide
Description
This compound features a benzo[d]thiazole core substituted with a methylsulfonyl group at position 6, a pyridin-3-ylamino group at position 2 of the thiazole ring, and a carboxamide moiety at position 2. The pyridin-3-ylamino substituent may facilitate hydrogen bonding in biological targets, such as kinases or proteases.
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S3/c1-28(24,25)11-4-5-12-14(7-11)27-17(20-12)22-15(23)13-9-26-16(21-13)19-10-3-2-6-18-8-10/h2-9H,1H3,(H,19,21)(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUVVFFEXFBDCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CSC(=N3)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazole ring, a benzo[d]thiazole moiety, and a pyridine derivative. The molecular formula is with a molecular weight of 480.6 g/mol. The presence of the methylsulfonyl group at the 6-position of the benzo[d]thiazole is crucial for its biological activity.
1. Antitumor Activity
Research indicates that thiazole derivatives, including this compound, exhibit potent antitumor properties. A study highlighted that thiazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation. For instance, compounds with similar structures have shown IC50 values as low as 1.61 µg/mL against certain cancer cell lines, suggesting strong cytotoxicity .
Table 1: Summary of Antitumor Activity
| Compound | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Cancer Cell Line X |
| Compound B | 1.98 ± 1.22 | Cancer Cell Line Y |
2. Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. A series of studies demonstrated that modifications to the thiazole ring can enhance potency against various pathogens, including Plasmodium falciparum, the malaria-causing parasite. The structure-activity relationship (SAR) analysis indicated that non-bulky electron-withdrawing groups improve efficacy .
Table 2: Antimicrobial Efficacy Against Plasmodium falciparum
| Compound | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Compound C | 0.5 µg/mL | High |
| Compound D | 1.0 µg/mL | Moderate |
3. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against urease and kinases involved in cancer progression. Studies indicate that it may inhibit specific kinases with IC50 values in the nanomolar range, highlighting its potential as a therapeutic agent in treating resistant forms of cancer .
Table 3: Enzyme Inhibition Profile
| Enzyme | IC50 (nM) | Effectiveness |
|---|---|---|
| Urease | <100 | High |
| Kinase A | 150 | Moderate |
| Kinase B | >500 | Low |
Case Study 1: Anticancer Efficacy
In a preclinical trial involving xenograft models of chronic myelogenous leukemia (CML), a related thiazole compound demonstrated complete tumor regression with minimal toxicity at multiple dose levels, establishing a promising safety profile for further development .
Case Study 2: Antimalarial Activity
Another study focused on the SAR of thiazole analogs against Plasmodium falciparum. The results indicated that specific substitutions significantly enhanced antimalarial activity while maintaining low cytotoxicity in HepG2 cell lines .
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the compound's potential as an antimicrobial agent. The structural features of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide suggest that it may interact with various microbial targets, leading to inhibitory effects on growth.
Case Studies:
- Antibacterial Activity: Research has demonstrated that thiazole derivatives exhibit promising antibacterial properties. For instance, compounds structurally similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | High |
| Compound B | Escherichia coli | Moderate |
| N-(6-(methylsulfonyl)... | Various | Promising |
Anticancer Applications
The compound has also been investigated for its anticancer properties. The presence of multiple bioactive functional groups enhances its potential efficacy against various cancer cell lines.
Case Studies:
- In Vitro Anticancer Activity: Research indicates that derivatives of thiazole can inhibit the proliferation of cancer cells. For example, studies have shown that certain thiazole derivatives exhibit cytotoxic effects against breast cancer cell lines like MCF7 .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound C | MCF7 | 15 |
| Compound D | A549 | 20 |
| N-(6-(methylsulfonyl)... | Various | Variable |
Potential Mechanisms:
- Protein Interaction: Preliminary studies suggest that the compound may bind to specific proteins or enzymes, influencing their activity. Techniques such as molecular docking and surface plasmon resonance could elucidate these interactions .
- Apoptosis Induction: Some thiazole derivatives are known to induce apoptosis in cancer cells, which may also be a mechanism for this compound's anticancer activity .
Synthetic Methodologies
The synthesis of this compound involves several key steps, emphasizing its complexity and the need for optimized conditions.
Synthesis Steps:
- Formation of Thiazole Ring: Initial reactions typically involve the formation of thiazole derivatives through condensation reactions.
- Substitution Reactions: The introduction of the methylsulfonyl group is achieved via nucleophilic substitution reactions.
- Final Coupling: The final product is synthesized through a coupling reaction with pyridine derivatives, ensuring proper orientation and functionalization .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfonyl group (-SO₂CH₃) attached to the benzo[d]thiazole ring serves as an electron-withdrawing group, activating the adjacent positions for nucleophilic aromatic substitution (NAS). Key reactions include:
a. Amination
Reaction with primary/secondary amines (e.g., piperazine, morpholine) under reflux conditions (DMF, 80–100°C) substitutes the sulfonyl group, forming aryl amines. Yields depend on steric hindrance and amine nucleophilicity.
b. Alkoxy Substitution
Treatment with alkoxides (e.g., NaOEt, KO⁺t-Bu) in polar aprotic solvents replaces the methylsulfonyl group with alkoxy moieties. Methanol/ethanol systems yield 60–75% conversion.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Amine substitution | DMF, 100°C, 12 h, K₂CO₃ | Benzo[d]thiazol-2-amine derivatives | 45–68% |
| Methoxy substitution | MeOH, 60°C, 6 h, NaOMe | 6-Methoxybenzo[d]thiazole | 72% |
Amide Bond Reactivity
The carboxamide group participates in hydrolysis and coupling reactions:
a. Acid/Base-Catalyzed Hydrolysis
-
Acidic conditions (HCl, H₂SO₄): Forms 2-(pyridin-3-ylamino)thiazole-4-carboxylic acid.
-
Basic conditions (NaOH, KOH): Generates the corresponding ammonium salt, which acidification converts to the free acid.
b. Amide Coupling
Using coupling agents (EDC/HOBt or HATU), the carboxamide reacts with amines to form urea derivatives or secondary amides. Reaction efficiency correlates with amine nucleophilicity .
Thiazole Ring Functionalization
The thiazole moiety undergoes electrophilic substitution and alkylation:
a. Bromination
Electrophilic bromination (Br₂/AcOH) at the 5-position of the thiazole ring produces 5-bromo derivatives, useful for cross-coupling reactions .
b. Friedel-Crafts Alkylation
Reaction with alkyl halides (e.g., CH₃I) and AlCl₃ introduces alkyl groups at the 4-position of the thiazole ring .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Bromination | Br₂ (1 equiv), AcOH, 25°C | 5-Bromothiazole derivative | 85% |
| Methylation | CH₃I, AlCl₃, DCM, 0°C→RT | 4-Methylthiazole derivative | 63% |
Pyridinylamino Group Reactivity
The pyridin-3-ylamino group participates in:
a. Diazotization
Treatment with NaNO₂/HCl forms diazonium salts, which couple with electron-rich aromatics (e.g., phenol, aniline) to generate azo dyes .
b. N-Alkylation
Reaction with alkyl halides (e.g., CH₃CH₂Br) in the presence of K₂CO₃ yields N-alkylated pyridine derivatives .
Oxidation and Reduction
a. Sulfonyl Group Reduction
LiAlH₄ reduces -SO₂CH₃ to -SH, forming 6-mercaptobenzo[d]thiazole derivatives (yield: 55–60%).
b. Pyridine Ring Hydrogenation
Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to piperidine, altering electronic properties .
Cross-Coupling Reactions
The brominated thiazole intermediate participates in:
-
Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) .
-
Sonogashira coupling with terminal alkynes (CuI, PdCl₂(PPh₃)₂) .
Cyclization Reactions
Under basic conditions (K₂CO₃, DMF), the compound undergoes intramolecular cyclization to form tricyclic derivatives, enhancing planarity for biological target engagement .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Hypothesized Properties
Stereochemical Considerations
- Compounds with defined stereochemistry (e.g., (4S,5S)-thiazol derivatives in ) often exhibit higher target specificity . The target compound lacks chiral centers, which may simplify synthesis but reduce selectivity compared to stereochemically complex analogs.
Q & A
Q. What are the key synthetic pathways for synthesizing N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 6-(methylsulfonyl)benzo[d]thiazol-2-amine with a thiazole-4-carboxylic acid derivative under carbodiimide coupling conditions (e.g., EDC/HOBt).
- Step 2 : Functionalization of the pyridin-3-ylamino group via nucleophilic substitution or Buchwald-Hartwig amination .
- Characterization : Intermediates are validated using -NMR, -NMR, IR, and high-resolution mass spectrometry (HRMS). Purity is confirmed via HPLC (>95%) .
Q. What biological targets or mechanisms are associated with this compound in preclinical studies?
- Methodological Answer : The compound’s benzo[d]thiazole and thiazole moieties suggest potential kinase inhibition or DNA intercalation. In vitro assays (e.g., kinase profiling, cell viability assays) are used to identify targets. For example:
- Kinase inhibition : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using ATP-binding assays .
- Anticancer activity : Evaluate IC values in cancer cell lines (e.g., MCF-7, A549) via MTT assays .
Advanced Research Questions
Q. How can synthetic yield be optimized for the methylsulfonyl-substituted benzo[d]thiazole intermediate?
- Methodological Answer : Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonation efficiency at the 6-position of benzo[d]thiazole .
- Catalyst loading : Use 1.2–1.5 equivalents of methanesulfonyl chloride with catalytic DMAP to reduce side reactions .
- Temperature control : Maintain 0–5°C during sulfonation to prevent over-oxidation .
Q. What computational strategies are effective for predicting the compound’s binding affinity to kinase targets?
- Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) and molecular docking:
Q. How do structural modifications (e.g., methylsulfonyl vs. nitro groups) impact bioactivity?
- Methodological Answer : Perform systematic structure-activity relationship (SAR) studies:
- Substituent variation : Replace methylsulfonyl with nitro, cyano, or trifluoromethyl groups at the 6-position .
- Assay comparison : Test modified analogs in parallel using kinase inhibition and cytotoxicity assays. For example, trifluoromethyl groups may enhance metabolic stability but reduce solubility .
Q. How to resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer : Conduct meta-analysis with attention to:
- Assay conditions : Compare cell line origins (e.g., ATCC vs. commercial vendors), serum concentrations, and incubation times .
- Compound purity : Re-analyze disputed batches via HPLC-MS to rule out degradation products .
Methodological Challenges
Q. What are the challenges in scaling up the synthesis while maintaining purity?
- Methodological Answer : Critical issues include:
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability protocols:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
